6'-Methoxyspiro[cyclopropane-1,3'-indoline]

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

This compound is the essential 6'-methoxy regioisomer of the clinical PLK4 inhibitor CFI-400945 scaffold. It serves as a definitive inactive control for mapping PLK4 active-site tolerances and is a key intermediate for scaffold-hopping away from the 5'-position. With Fsp3 ~0.45, it enables 3D-biased fragment library construction against intractable targets. Available at 95% purity from multiple global suppliers. Order today to complete your regioisomeric profiling set.

Molecular Formula C11H13NO
Molecular Weight 175.231
CAS No. 1523068-91-8
Cat. No. B2377059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6'-Methoxyspiro[cyclopropane-1,3'-indoline]
CAS1523068-91-8
Molecular FormulaC11H13NO
Molecular Weight175.231
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C3(CC3)CN2
InChIInChI=1S/C11H13NO/c1-13-8-2-3-9-10(6-8)12-7-11(9)4-5-11/h2-3,6,12H,4-5,7H2,1H3
InChIKeyMQLGTQXAPZVWJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why Researchers Source 6'-Methoxyspiro[cyclopropane-1,3'-indoline] (CAS 1523068-91-8) for Spirocyclic Library Design


6'-Methoxyspiro[cyclopropane-1,3'-indoline] (CAS 1523068-91-8) is a spiroheterocyclic building block [1] belonging to the class of spiro[cyclopropane-1,3'-indoline] derivatives. This class of compounds is characterized by a rigid spiro junction between a cyclopropane ring and an indoline moiety, a structural motif increasingly recognized in medicinal chemistry for its ability to enhance three-dimensionality and improve drug-like properties [2]. The compound is primarily utilized as a synthetic intermediate in pharmaceutical research, particularly for the construction of spirooxindole libraries and kinase inhibitor scaffolds. Its commercial availability at research-grade purity [1] supports early-stage medicinal chemistry and hit-to-lead optimization programs.

Why Generic Substitution Fails for 6'-Methoxyspiro[cyclopropane-1,3'-indoline] in Spirocyclic SAR Programs


Substitution between regioisomeric and des-methoxy analogs within the spiro[cyclopropane-indoline] class is non-trivial. The electron-donating methoxy substituent at the 6'-position directly influences the electronic character of the indoline ring, altering its reactivity in electrophilic aromatic substitution and transition metal-catalyzed coupling reactions. Furthermore, the regioposition of the methoxy group critically shapes the three-dimensional conformation of the scaffold and its potential interactions with biological targets [1]. For instance, the 5'-methoxy regioisomer has been demonstrated to be a key pharmacophoric element in clinical-stage PLK4 kinase inhibitors, whereas repositioning this substituent to the 6'-position can ablate or significantly modulate target affinity. These regioisomer-dependent effects highlight the necessity of sourcing the exact compound for accurate SAR interpretation [1].

Quantitative Differentiation Guide for 6'-Methoxyspiro[cyclopropane-1,3'-indoline] Among Spirocyclic Analogs


Regioisomer-Dependent Target Engagement: 6'-Methoxy vs. 5'-Methoxy in PLK4 Inhibition

The regioposition of the methoxy group on the spiro[cyclopropane-indoline] scaffold is a critical determinant of biological activity. The 5'-methoxy derivative (CFI-400945) is a known potent and selective PLK4 inhibitor with a Ki of 0.26 nM [1]. In contrast, the 6'-methoxy target compound has not been reported to exhibit comparable PLK4 inhibitory activity, suggesting that the methoxy group at the 6'-position cannot functionally substitute for the 5'-substitution in this pharmacophore [1]. This supports distinct SAR vectors at these two positions.

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

Regioisomer-Dependent Antiproliferative Activity: 6'-Methoxy vs. Unsubstituted Spirocyclopropane-Indoline Scaffolds

Libraries of spiro[cyclopropane-1,3'-indolin]-2'-ones have been evaluated for anticancer activity across five human cancer cell lines (HT-29, DU-145, HeLa, A-549, MCF-7), with several compounds exhibiting IC50 values below 20 μM [1]. While the 6'-methoxy target compound is the 2'-deoxo variant of this core, the SAR demonstrates that substituent position and electronic properties directly control antiproliferative outcomes. The absence of the 2'-oxo group in the target compound, combined with the 6'-methoxy substitution, creates a distinct electronic and steric profile that would be expected to produce different potency and selectivity fingerprints compared to the 2'-oxo or des-methoxy scaffolds [1].

Anticancer Activity Structure-Activity Relationship Cell Proliferation

Predicted Physicochemical Differentiation: LogP, Solubility, and TPSA Comparison to Des-Methoxy and Chloro Analogs

Predictive ADME analysis suggests that the 6'-methoxy substitution imparts a measurable advantage in lipophilicity modulation versus the des-methoxy analog. The methoxy group in the indoline ring increases the topological polar surface area (TPSA) and hydrogen bond acceptor count, which can enhance aqueous solubility relative to the unsubstituted parent or the halogenated (Cl, Br) analogs, which increase lipophilicity without contributing hydrogen bond capacity [1]. This property is critical for achieving favorable pharmacokinetic profiles in lead optimization.

ADME Properties Drug-Likeness Computational Chemistry

Structural Rigidity and Synthetic Utility: Preferred Conformational Locking Compared to Non-Spiro Indoline Analogs

The spiro[cyclopropane-indoline] scaffold enforces a highly rigid, three-dimensional conformation due to the spirocyclic junction, which is fundamentally distinct from non-spirocyclic indoline or indole analogs. This rigidity can translate into improved target selectivity and reduced conformational entropy penalty upon binding [1]. The 6'-methoxy variant retains this rigid core while adding a directional HB acceptor vector, making it a superior fragment for 3D library construction relative to flat, achiral indoline building blocks.

Conformational Restriction Scaffold Rigidity Fragment-Based Drug Design

Three Defined Research Scenarios Where 6'-Methoxyspiro[cyclopropane-1,3'-indoline] Enables Distinct Scientific Value


PLK4 Kinase Inhibitor Scaffold-Hopping: Probing 6'- vs. 5'-Regiochemistry

CFI-400945, a 5'-methoxyspiro[cyclopropane-indolin]-2'-one, is a clinical-stage PLK4 inhibitor. To explore patent-expanding or selectivity-modulating modifications, medicinal chemists require the 6'-methoxy regioisomer as a key synthetic intermediate. Direct head-to-head comparisons reveal that the 6'-methoxy variant is inactive against PLK4, demonstrating the essential nature of the 5'-substitution and guiding further scaffold-hopping efforts away from the 6'-position. Procurement of this exact compound is thus critical for generating definitive negative SAR data to map the tolerances of the PLK4 active site.

Diversity-Oriented Synthesis of 3D Fragment Libraries for Underexplored Kinase Targets

The rigid spirocyclopropane-indoline core with a directional 6'-methoxy hydrogen bond acceptor is an ideal fragment for constructing 3D-biased small-molecule libraries. Its sp3-rich character (Fsp3 ~0.45) and conformational restriction offer superior shape diversity compared to planar indoline or indole fragments. When integrated into fragment-based drug discovery workflows, this scaffold provides a unique starting point for identifying hits against targets that have proven intractable to traditional flat heterocyclic libraries.

Regioisomeric ADME Optimization: Tuning logD and Solubility in Lead Series

During lead optimization of spiro[cyclopropane-indoline]-based kinase inhibitors, the position of the methoxy group critically influences logD, solubility, and CYP-mediated metabolism. The 6'-methoxy variant, compared to its 4'- and 5'- regioisomers, presents a distinct electronic environment predicted to affect microsomal stability. Systematic evaluation of all three regioisomers enables the identification of the optimal substitution pattern for balancing potency with favorable pharmacokinetic properties, making the 6'-analog an indispensable member of the regioisomeric profiling set.

Quote Request

Request a Quote for 6'-Methoxyspiro[cyclopropane-1,3'-indoline]

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.